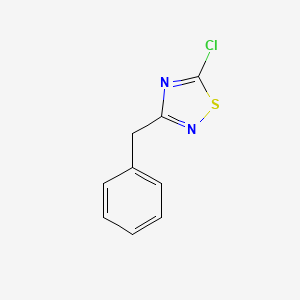

3-Benzyl-5-chloro-1,2,4-thiadiazole

Vue d'ensemble

Description

3-Benzyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a benzyl group at the 3-position and a chlorine atom at the 5-position.

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives, which include 3-benzyl-5-chloro-1,2,4-thiadiazole, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic nature, which allows them to cross cellular membranes .

Biochemical Pathways

It’s known that thiazole derivatives can interfere with various biological pathways, including those associated with bacterial virulence .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The mesoionic nature of thiazole derivatives, which allows them to cross cellular membranes, could potentially be influenced by the cellular environment .

Analyse Biochimique

Cellular Effects

Some studies suggest that thiadiazole derivatives can have significant effects on various types of cells and cellular processes . For instance, some thiadiazole derivatives have shown anti-Helicobacter pylori activity

Dosage Effects in Animal Models

The effects of 3-Benzyl-5-chloro-1,2,4-thiadiazole at different dosages in animal models have not been extensively studied. Some thiadiazole derivatives have shown promising activities against cancer cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with thiocarbonyl diimidazole to form the intermediate, which is then treated with chlorinating agents such as phosphorus pentachloride (PCl5) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Applications De Recherche Scientifique

Medicinal Chemistry: It has shown promising anticancer, antimicrobial, and anti-inflammatory activities.

Agriculture: The compound exhibits pesticidal and herbicidal properties, making it a candidate for developing new agrochemicals.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Benzyl-1,2,4-thiadiazole: Lacks the chlorine substituent at the 5-position.

5-Chloro-1,2,4-thiadiazole: Lacks the benzyl substituent at the 3-position.

3-Benzyl-5-methyl-1,2,4-thiadiazole: Contains a methyl group instead of a chlorine atom at the 5-position.

Uniqueness

3-Benzyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of both benzyl and chlorine substituents, which confer distinct chemical and biological properties.

Activité Biologique

3-Benzyl-5-chloro-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. This article synthesizes research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological pH and neurotransmitter levels.

- Cell Cycle Arrest: In cancer cells, this compound induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in tumor cells .

- Signal Transduction Interference: The compound can disrupt signaling pathways that regulate cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

-

Anticancer Activity:

- A study reported that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 0.28 µg/mL. The mechanism involved cell cycle arrest and apoptosis induction .

- Another investigation found that it effectively reduced cell viability in hepatocellular carcinoma (HepG2) cells .

- Antimicrobial Properties:

-

Pharmacokinetics:

- The pharmacokinetic profile suggests that the compound has favorable absorption characteristics due to its mesoionic nature, allowing it to traverse cellular membranes efficiently.

Pharmacological Insights

The pharmacological effects of this compound are influenced by its dosage and administration route:

Propriétés

IUPAC Name |

3-benzyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFKQSEHPLELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.